molecular formula C27H30N4O2S2 B15107805 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15107805
M. Wt: 506.7 g/mol
InChI Key: OFFYKMPANUNMRI-XLNRJJMWSA-N
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Description

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method is known as the Gould–Jacobs reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidine ring.

    Cyclization: The compound can undergo cyclization reactions to form various fused heterocyclic systems.

Scientific Research Applications

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidines, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C27H30N4O2S2

Molecular Weight

506.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O2S2/c1-4-14-29(15-5-2)24-21(25(32)31-18-19(3)11-12-23(31)28-24)17-22-26(33)30(27(34)35-22)16-13-20-9-7-6-8-10-20/h6-12,17-18H,4-5,13-16H2,1-3H3/b22-17-

InChI Key

OFFYKMPANUNMRI-XLNRJJMWSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Origin of Product

United States

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